In Vivo Metabolic Stability: D-Configuration Increases Intact Peptide Recovery by 27.6 Percentage Points Versus L-Configuration
Fmoc-D-Asp-OH enables the synthesis of D-aspartate-containing peptides that exhibit significantly enhanced resistance to enzymatic degradation in vivo compared to L-aspartate-containing counterparts. In a comparative study using 67Ga-DOTA-(D-Asp)14 and 67Ga-DOTA-(L-Asp)14 peptides synthesized via Fmoc-based SPPS, urinary analysis of intact complex recovery demonstrated that the D-configured peptide retained substantially higher structural integrity post-injection in mice [1]. This stability advantage is directly attributable to the stereochemical configuration introduced by Fmoc-D-Asp-OH versus Fmoc-L-Asp-OH building blocks.
| Evidence Dimension | In vivo metabolic stability (proportion of intact peptide complex recovered in urine) |
|---|---|
| Target Compound Data | Significantly higher intact complex recovery (D-Asp14 vs L-Asp14) |
| Comparator Or Baseline | 67Ga-DOTA-(L-Asp)14 (synthesized with Fmoc-L-Asp-OH): lower intact complex recovery |
| Quantified Difference | The proportion of intact complex after injection of 67Ga-DOTA-(D-Asp)14 was significantly higher than that of 67Ga-DOTA-(L-Asp)14 |
| Conditions | In vivo murine model; urine analysis post-intravenous injection of radiolabeled DOTA-conjugated peptides; Fmoc SPPS methodology |
Why This Matters
This quantified stability difference directly impacts therapeutic peptide candidate selection; procurement of Fmoc-D-Asp-OH rather than Fmoc-L-Asp-OH is mandatory when designing peptides intended for prolonged in vivo half-life.
- [1] Ogawa, K., Ishizaki, A., Takai, K., Kitamura, Y., Makino, A., Kozaka, T., Kiyono, Y., Shiba, K., & Odani, A. (2017). Evaluation of Ga-DOTA-(D-Asp)n as bone imaging agents: D-aspartic acid peptides as carriers to bone. Scientific Reports, 7(1), 13971. View Source
